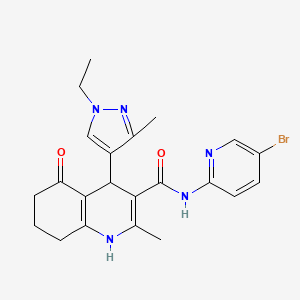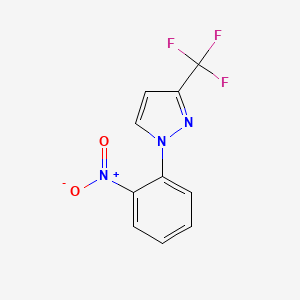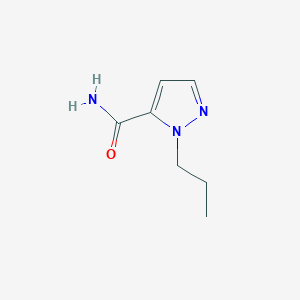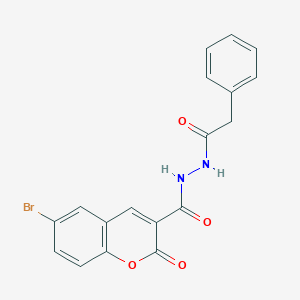![molecular formula C24H24N2O3 B10907554 N~1~-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide](/img/structure/B10907554.png)
N~1~-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring fused with a phenyl group, which is further linked to an adamantane carboxamide moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Introduction of Adamantane Carboxamide Moiety:
Industrial Production Methods
Industrial production of N1-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form a dihydrobenzoxazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like nitric acid (HNO~3~) for nitration, bromine (Br~2~) for bromination, and sulfuric acid (H~2~SO~4~) for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
N~1~-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
Mechanism of Action
The mechanism of action of N1-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming stable complexes with their active sites.
Modulate Receptor Activity: Interact with cell surface receptors, leading to altered cellular signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
N~1~-[3-(1,3-Benzimidazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide: Contains a benzimidazole ring instead of a benzoxazole ring.
Uniqueness
N~1~-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide is unique due to the presence of the benzoxazole ring, which imparts distinct photophysical properties and biological activities. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c27-20-6-5-17(10-18(20)22-26-19-3-1-2-4-21(19)29-22)25-23(28)24-11-14-7-15(12-24)9-16(8-14)13-24/h1-6,10,14-16,27H,7-9,11-13H2,(H,25,28) |
InChI Key |
ZMVHRDZJSMSDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)O)C5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-2-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B10907485.png)
![6-(1,3-Benzodioxol-5-yl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10907488.png)
![N-butyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10907498.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B10907505.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B10907511.png)
![1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine](/img/structure/B10907518.png)

![Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate](/img/structure/B10907525.png)

![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907531.png)
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-5-fluoroaniline](/img/structure/B10907533.png)


